molecular formula C16H23N3O2 B2857414 3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone CAS No. 866138-13-8

3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone

Cat. No. B2857414
CAS RN: 866138-13-8
M. Wt: 289.379
InChI Key: AFUQCMNEELPMCG-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Agents

Imidazole derivatives, including our compound of interest, have been reported to exhibit antibacterial and antifungal properties . These compounds can be synthesized to target specific microbial pathways, potentially leading to the development of new antimicrobial drugs that can overcome antibiotic resistance.

Anticancer Research

The imidazole ring is a core structure in many anticancer agents. Research has shown that imidazole-containing compounds can interfere with the proliferation of cancer cells, making them promising candidates for antitumor drugs .

Anti-inflammatory Applications

Due to their chemical structure, imidazole derivatives can act as anti-inflammatory agents. They can modulate the body’s inflammatory response, which is beneficial in treating diseases like rheumatoid arthritis .

Antiviral Therapeutics

Imidazole compounds have shown antiviral activity against a range of viruses. By inhibiting viral replication, these compounds can be used to explore new treatments for viral infections .

Gastrointestinal Therapies

Some imidazole derivatives are used in the treatment of gastrointestinal disorders. For example, compounds like omeprazole and pantoprazole are proton pump inhibitors that help reduce stomach acid production, aiding in the treatment of ulcers .

Neurological Disorders

Imidazole derivatives have potential applications in neurology, particularly in the treatment of neurodegenerative diseases. Their ability to cross the blood-brain barrier makes them suitable for designing drugs targeting the central nervous system .

Safety and Hazards

The safety and hazards of imidazole compounds can vary depending on their structure. Some imidazole compounds are used in commercially available drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the increased understanding of the discrepancies in the isoforms of Hsp90 and the modes of Hsp90-co-chaperone-client complex interactions, some new strategies for Hsp90 inhibition have emerged . Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show with satisfactory efficacy and safety profiles .

properties

IUPAC Name

3-hexyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-2-3-4-5-6-14-15(20)8-10-19(16(14)21)9-7-13-11-17-12-18-13/h8,10-12,20H,2-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUQCMNEELPMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=CN(C1=O)CCC2=CN=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone

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